![molecular formula C19H20N2OS B2493404 [2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone CAS No. 851804-28-9](/img/structure/B2493404.png)
[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone" often involves multi-step reactions, starting from base molecules such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. These processes are characterized by the introduction of sulfanyl and aryl groups through reactions that may include nucleophilic substitution and condensation steps (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using techniques such as X-ray crystallography, NMR (1H NMR, 13C NMR), FT-IR, and HRMS. These methods provide detailed information about the arrangement of atoms, the geometry of the molecule, and the electronic environment, which are critical for understanding the compound's reactivity and properties (Şahin et al., 2011).
Chemical Reactions and Properties
The chemical behavior of these compounds includes reactions that exploit the reactivity of the imidazole ring, the sulfanyl group, and the ketone functionality. These may involve nucleophilic attacks, oxidation-reduction reactions, and the formation of complexes with metals or other organic molecules. Theoretical studies, including DFT calculations, can predict the outcomes of these reactions, providing insights into their mechanisms and the stability of the resulting compounds (Moreno-Fuquen et al., 2019).
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are determined experimentally. These properties are influenced by the molecular structure and can affect the compound's utility in various applications. For example, the crystal structure can impact the material's stability and reactivity (Cao et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards various reagents, and the ability to form complexes, are crucial for the application of these compounds in synthesis and industry. Investigations into these properties can reveal how modifications to the molecular structure can alter the compound's behavior, providing a pathway for the design of new materials with desired characteristics (Shahana & Yardily, 2020).
Wissenschaftliche Forschungsanwendungen
Catalyst and Solvent-Free Synthesis
A study by Moreno-Fuquen et al. (2019) presents an efficient approach for the synthesis of a heterocyclic amide, which can be a strategic intermediate for the preparation of compounds like [2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone. This process involves catalyst- and solvent-free conditions, highlighting its utility in eco-friendly and cost-effective synthetic routes (Moreno-Fuquen et al., 2019).
Structural and Theoretical Studies
The research also includes theoretical studies of the prototropy process and crystallographic analysis of intermolecular interactions. These studies are crucial for understanding the chemical behavior and potential applications of such compounds in various scientific fields.
Ruthenium-Based Olefin Metathesis Precatalysts
Pump et al. (2015) discuss the use of ruthenium complexes with different neutral coligands in thermally induced ring-opening metathesis polymerization. This research suggests potential applications of similar structures in catalyst development for polymerization processes (Pump et al., 2015).
Synthesis and Biological Activities
Wang et al. (2015) synthesized novel N-phenylpyrazolyl aryl methanones derivatives, which include structures related to this compound. These compounds showed favorable herbicidal and insecticidal activities, indicating potential applications in agriculture (Wang et al., 2015).
Antimicrobial Activity
Yar et al. (2006) synthesized derivatives of a similar structure and tested them for antimicrobial activity against various bacterial and fungal strains. This implies potential applications in developing new antimicrobial agents (Yar et al., 2006).
Eigenschaften
IUPAC Name |
[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-8-9-15(2)17(12-14)13-23-19-20-10-11-21(19)18(22)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZOPXSNPTZWGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2493321.png)
![2-[1-[(4-Chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2493323.png)
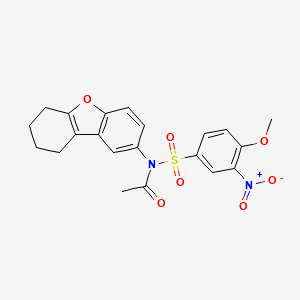
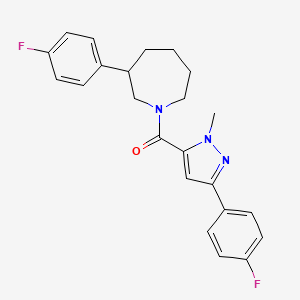
![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]acetamide](/img/structure/B2493327.png)
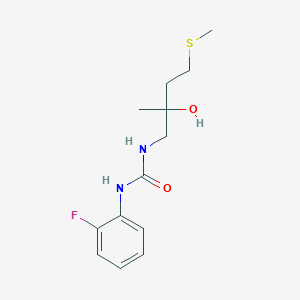
![[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl]methanol](/img/structure/B2493331.png)
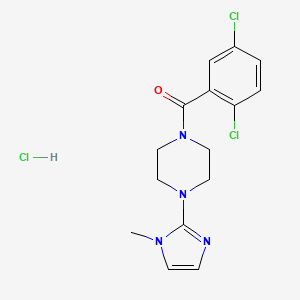
![(E)-N-[[2-(phenoxymethyl)phenyl]methyl]-2-phenylethenesulfonamide](/img/structure/B2493333.png)
![5-ethyl-N-(2-ethylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2493339.png)
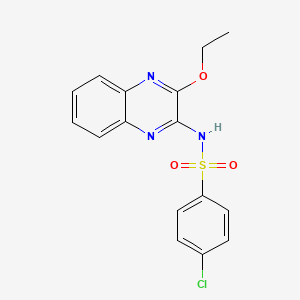

![4-[5-(benzylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-1-[(4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B2493343.png)
![(1S)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B2493344.png)